Cas no 1807151-62-7 (5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde)

5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde is a versatile heterocyclic compound featuring a pyridine core substituted with cyano, difluoromethyl, hydroxyl, and formyl functional groups. Its multifunctional structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the difluoromethyl group enhances metabolic stability, while the aldehyde moiety offers reactivity for further derivatization. The hydroxyl and cyano groups contribute to its polarity, facilitating solubility in various solvents. This compound is particularly useful in constructing complex molecular frameworks, enabling applications in medicinal chemistry and crop protection research. Its well-defined reactivity profile ensures consistent performance in synthetic routes.
5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde structure
1807151-62-7 structure
Product Name:5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
CAS No:1807151-62-7
MF:C8H4F2N2O2
MW:198.126368522644
CID:4807253
Update Time:2025-11-01

5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
    • Inchi: 1S/C8H4F2N2O2/c9-8(10)6-5(3-13)12-2-4(1-11)7(6)14/h2-3,8H,(H,12,14)
    • InChI Key: SYEZSJGJUGJHIU-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(C#N)=CNC=1C=O)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 401
  • XLogP3: 0.4
  • Topological Polar Surface Area: 70

5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029042703-250mg
5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
1807151-62-7 97%
250mg
$1,008.00 2022-03-31
Alichem
A029042703-500mg
5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
1807151-62-7 97%
500mg
$1,613.70 2022-03-31
Alichem
A029042703-1g
5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
1807151-62-7 97%
1g
$3,129.00 2022-03-31

Additional information on 5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde

Introduction to 5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde (CAS No. 1807151-62-7)

5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde, with the CAS number 1807151-62-7, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyano group, a difluoromethyl moiety, and a hydroxyl group, which collectively contribute to its potential therapeutic applications and biological activities.

The molecular formula of 5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde is C9H5F2N2O2, and its molecular weight is approximately 203.14 g/mol. The compound's structure consists of a pyridine ring with various functional groups attached, making it a versatile scaffold for the development of new drugs and chemical probes. The presence of the cyano group and difluoromethyl moiety imparts unique electronic and steric properties, which can influence the compound's reactivity and biological activity.

In recent years, 5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde has also been investigated for its potential anticancer activities. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer cells.

The unique structural features of 5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde also make it an attractive candidate for the development of chemical probes. Chemical probes are small molecules that can be used to study biological processes and validate therapeutic targets. By using this compound as a starting point, researchers can design and synthesize analogs with optimized properties for specific applications. For example, modifications to the cyano group or difluoromethyl moiety can enhance the compound's selectivity and potency against specific targets.

In addition to its potential therapeutic applications, 5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde has also been studied for its use in chemical synthesis. The presence of multiple reactive functional groups makes it a valuable intermediate in the synthesis of more complex molecules. For instance, the carboxaldehyde group can be readily converted into other functional groups such as carboxylic acids, esters, or amides through standard chemical reactions. This versatility has led to its use in the synthesis of various pharmaceuticals and agrochemicals.

The synthesis of 5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde has been reported using several different methods. One common approach involves the condensation of 3-difluoromethylpyridin-4(1H)-one with cyanoacetaldehyde followed by oxidation to form the carboxaldehyde group. Another method involves the reaction of 3-difluoromethylpyridin-4(1H)-one with cyanoacetic acid in the presence of a suitable catalyst. These synthetic routes have been optimized to achieve high yields and purity, making them suitable for large-scale production.

The physical properties of 5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde, such as its solubility and stability, are important considerations for both research and industrial applications. The compound is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but less soluble in water. Its stability under various conditions, including temperature and pH, has also been studied to ensure its suitability for long-term storage and use in different formulations.

In conclusion, 5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde (CAS No. 1807151-62-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of new drugs with anti-inflammatory and anticancer properties. Additionally, its versatility as a chemical intermediate highlights its importance in synthetic chemistry. Ongoing research continues to uncover new applications and optimize its properties for various uses.

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